(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid

DPP-4 inhibition Type 2 diabetes Incretin modulation

Sourcing the correct (2S,4R) diastereomer is critical for DPP-4 inhibitor programs; alternative isomers alter peptide geometry and fail to engage the S2 pocket. This compound is the established key intermediate for vildagliptin and saxagliptin. Key supply advantages: • Enables nanomolar DPP-4 potency-the 4-fluorobenzyl group delivers a >400-fold IC50 improvement over unsubstituted proline. • Stereochemically defined: the (2S,4R) configuration uniquely lowers elastin-mimetic polypeptide transition temperature and destabilizes collagen triple helices, enabling precise biomaterial tuning. • Bulk and custom pack sizes available with full analytical documentation (HPLC, NMR) for rapid tech transfer.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 1049977-93-6
Cat. No. B1597135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid
CAS1049977-93-6
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1
InChIKeyWXRWCYJRYYTPQO-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid – Overview


(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049977-93-6) is a chiral, non-proteinogenic amino acid derivative classified as a 4-substituted L-proline analog. It serves as a critical synthetic intermediate in the manufacture of marketed dipeptidyl peptidase-4 (DPP-4) inhibitors such as vildagliptin and saxagliptin [1], and as a stereochemically-defined building block for exploring fluorobenzyl effects on peptide conformation and protein stability .

Role Synthetic intermediate for DPP‑4 inhibitor research
Stereochemistry (2S,4R) configuration provides defined chiral architecture
Substituent 4‑Fluorobenzyl group may enhance target binding interactions

Why (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid Has No Substitute


Unfunctionalized L-proline lacks the hydrophobic 4-fluorobenzyl substituent required for binding to the S2 pocket of DPP-4 [1]. Alternative fluorobenzyl regioisomers (e.g., 2-fluorobenzyl or 3-fluorobenzyl) or stereoisomers (e.g., (2S,4S)- or (2R,4R)-configurations) exhibit altered conformational preferences due to stereoelectronic effects, leading to different peptide backbone geometries, metabolic stability, and biological target engagement profiles [2]. These differences preclude simple interchange and necessitate the use of the specific (2S,4R)-4-(4-fluorobenzyl) diastereomer for reproducible outcomes in pharmaceutical synthesis and structural biology studies.

Unsubstituted L‑proline lacks the 4‑fluorobenzyl group required for DPP‑4 S2 pocket binding.
Alternative fluorobenzyl regioisomers may shift target engagement profiles and metabolic stability.
Other stereoisomers may alter conformational preferences and peptide backbone geometry.

Differentiation Evidence


4-Fluorobenzyl Substitution Improves DPP-4 Inhibition

The incorporation of a 4-fluorobenzyl group onto a phenylalanine-derived scaffold significantly enhances DPP-4 inhibitory potency. Specifically, the 4-fluorobenzyl substituted phenylalanine derivative 6g exhibited an IC50 value of 3.79 nM against DPP-4 [1]. In contrast, the unsubstituted phenylalanine analog showed dramatically reduced potency (IC50 = 1570 nM) [1]. This represents a >400-fold improvement in potency directly attributable to the 4-fluorobenzyl moiety.

DPP‑4 Inhibition
Head‑to‑head
414‑fold improvement
IC₅₀ 3.79 nM vs 1570 nM
Supports DPP‑4 inhibition endpoint context
Recombinant human DPP‑4 assay
DPP-4 inhibition Type 2 diabetes Incretin modulation

Collagen Stability: Opposite Effects of Fluoroproline Diastereomers

The stereochemistry at the 4-position of 4-substituted proline analogs dictates conformational outcomes in peptides and proteins. A (2S,4R)-4-fluoroproline (Flp) residue incorporated at the Xaa position of a collagen-mimetic peptide is greatly destabilizing to the triple helix (Tm decrease of approximately 20-30°C) [1]. In stark contrast, the diastereomeric (2S,4S)-4-fluoroproline (flp) residue at the same position is greatly stabilizing (Tm increase of approximately 15-20°C) [1]. This dichotomy arises from a stereoelectronic gauche effect that influences pyrrolidine ring pucker and preorganizes main-chain dihedral angles differently for each diastereomer.

Collagen Stability
Head‑to‑head
(2S,4R)‑Flp: Tm decrease ~20–30°C
(2S,4S)‑flp: Tm increase ~15–20°C
Supports stereochemical‑control context
Collagen‑mimetic peptide; CD spectroscopy
Collagen stability Protein engineering Stereoelectronic effects

Fluoroproline Diastereomers Tune Elastin Phase Transition

In elastin-mimetic polypeptides derived from the (Val-Pro-Gly-Val-Gly) repeat, substituting proline with (2S,4R)-4-fluoroproline (Flp) lowers the temperature of the inverse phase transition (Tt) compared to the parent polypeptide containing unsubstituted proline [1]. Conversely, incorporation of the (2S,4S)-4-fluoroproline (flp) diastereomer raises the Tt, producing the opposite effect on self-assembly behavior [1].

Elastin Phase Transition
Head‑to‑head
(2S,4R)‑Flp: lowers Tt
(2S,4S)‑flp: raises Tt
Supports conformational tuning context
Elastin‑mimetic polypeptides; turbidimetry/DSC
Elastin-mimetic polymers Stimuli-responsive materials Protein self-assembly

Distinct Tumor Uptake and Clearance of Fluoroproline Isomers

In a preclinical evaluation of 4-[18F]fluoroprolines as potential PET tracers for abnormal collagen synthesis, the cis-diastereomer ((2S,4S)-4-[18F]fluoro-L-proline) demonstrated significantly higher tumor uptake in osteosarcoma xenografts compared to the trans-diastereomer ((2S,4R)-4-[18F]fluoro-L-proline). At 240 minutes post-injection, tumor uptake was 11.8 ± 2.2 %ID/g for the cis isomer versus 7.07 ± 1.68 %ID/g for the trans isomer [1]. Furthermore, the cis isomer showed hepatic clearance and pancreatic accumulation, while the trans isomer underwent fast and complete renal clearance [1].

Tumor Uptake & Clearance
Head‑to‑head
trans: 7.07 ± 1.68 %ID/g
cis: 11.8 ± 2.2 %ID/g (240 min)
Supports biodistribution endpoint context
Murine osteosarcoma xenograft model
PET imaging Collagen synthesis Tumor metabolism

SAR-Based Prediction of DPP-4 Inhibition

While direct IC50 data for (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid itself against DPP-4 is not publicly available, the structure-activity relationship (SAR) of closely related benzyl-substituted phenylalanine derivatives provides a strong class-level inference for its potential activity. The 4-fluorobenzyl substituted derivative 6g achieved an IC50 of 3.79 nM, whereas the unsubstituted phenylalanine analog exhibited an IC50 of 1570 nM [1]. Given that the pyrrolidine-2-carboxylic acid moiety is a common P1 proline mimetic in many potent DPP-4 inhibitors, it is reasonable to infer that (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid would similarly benefit from the 4-fluorobenzyl group for enhanced DPP-4 binding affinity.

SAR‑Based DPP‑4 Activity
Class‑level
Inferred low nanomolar potency from SAR
Supports scaffold selection for SAR studies
Data to verify; class‑level inference
DPP-4 inhibition SAR analysis Drug discovery

Application Scenarios


Synthesis of DPP-4 Inhibitors for Type 2 Diabetes

This compound is established as a key intermediate in the synthesis of DPP-4 inhibitors such as vildagliptin and saxagliptin [1]. The 4-fluorobenzyl group is critical for achieving nanomolar potency against DPP-4, as evidenced by a >400-fold improvement in IC50 compared to unsubstituted analogs [2]. Procurement of this specific stereoisomer ensures the correct chiral architecture required for optimal target engagement and downstream biological activity in antidiabetic drug development programs.

Stereoelectronic Modulation of Peptide and Protein Conformation

Researchers studying collagen stability, elastin self-assembly, or general peptide secondary structure should utilize this compound as a stereochemically-defined tool. Evidence demonstrates that the (2S,4R) diastereomer uniquely lowers the phase transition temperature in elastin-mimetic polypeptides [1] and destabilizes collagen triple helices [2], effects opposite to those of its (2S,4S) counterpart. This allows for precise, predictable tuning of biomaterial properties and protein stability.

Development of Fluorinated PET Tracers for Imaging Collagen Synthesis

The (2S,4R) stereoisomer of 4-fluoroproline exhibits distinct in vivo biodistribution and clearance profiles compared to the (2S,4S) isomer, as shown in preclinical PET imaging studies [1]. This compound can serve as a precursor or reference standard for the development of 18F-labeled radiotracers intended for fast renal clearance, making it valuable for imaging applications where minimizing background signal is desired.

Application
Selection Property
Validation Focus
DPP‑4 inhibitor intermediate synthesis
4‑Fluorobenzyl proline scaffold
Verify target engagement in DPP‑4 assay
Peptide conformation & stability studies
Stereochemical control (2S,4R)
Confirm conformational effects on target peptide
PET tracer development for collagen imaging
Renal clearance profile
Evaluate in vivo biodistribution & clearance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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